molecular formula C23H19N5O3 B2923972 (E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione CAS No. 878452-35-8

(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

Cat. No. B2923972
CAS RN: 878452-35-8
M. Wt: 413.437
InChI Key: KLMRFCJURCOROS-GHRIWEEISA-N
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Description

Purines are fundamental motifs in DNA and RNA nucleic acids, and they play a primary role in the area of medicinal chemistry . They are key molecules controlling intracellular energy homeostasis and nucleotide synthesis .


Synthesis Analysis

The synthesis of purine derivatives often involves various functional groups, including allyl, alkynyl, ketone, ester, nitro, etc . A direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) .


Molecular Structure Analysis

Purines are composed of fused heterocycles of six-membered and five-membered rings, i.e., pyrimidinedione ring and imidazole ring with adjacent carbon atoms .


Chemical Reactions Analysis

The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an S N 2Ar process with KCN .


Physical And Chemical Properties Analysis

Purines are ubiquitous heterocyclic aromatic compounds. They have a chemical formula of C5H4N4O2 and a molecular weight of 152.11 .

Scientific Research Applications

Corrosion Inhibition in Seawater

Imidazole derivatives, such as purine and its structural analogs, have been studied for their effectiveness as corrosion inhibitors in seawater. These compounds, including 6-benzylaminopurine, demonstrate mixed-type corrosion inhibition for copper in seawater environments (Mihajlović, Radovanović, Tasić, & Antonijevic, 2017).

Drug Synthesis and Receptor Activity

Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, structurally similar to the specified compound, have been synthesized and tested for their affinity for various serotoninergic and dopaminergic receptors. These compounds, especially those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, have shown potential as ligands for 5-HT1A and 5-HT7 receptors, with some also having affinity for dopamine D2 receptors (Zagórska et al., 2015).

Solid-Phase Synthesis of Nucleosides

Solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, which include the class of compounds similar to (E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione, has been developed for library synthesis. This process involves immobilization, conversion to the imidazo purine derivative, reductive amination, and release from the support (Karskela & Lönnberg, 2006).

Drug Discovery and Antiviral Activity

Imidazo[2,1-f]purinones, including variants of the specified compound, have been studied in the context of drug discovery, particularly for their antiviral properties. They have been synthesized and evaluated for their ability to act as antagonists for the A(3) adenosine receptor, showing potential as drugs for various diseases (Baraldi et al., 2008).

Corrosion Inhibition Mechanisms

Density functional theory and reactive force fields have been used to investigate the corrosion inhibition mechanisms of imidazole derivatives, including purine and related compounds, for copper. These studies help understand the molecular interactions and effectiveness of these compounds as corrosion inhibitors (Kumar, Jain, & Rai, 2020).

Mechanism of Action

Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .

Future Directions

Purine derivatives have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis . Further functional manipulations of the cyano group allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .

properties

IUPAC Name

(8E)-6-benzyl-8-benzylidene-2,4-dimethylpurino[7,8-a]imidazole-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-25-19-18(21(30)26(2)23(25)31)28-17(13-15-9-5-3-6-10-15)20(29)27(22(28)24-19)14-16-11-7-4-8-12-16/h3-13H,14H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMRFCJURCOROS-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=CC4=CC=CC=C4)C(=O)N(C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N3/C(=C/C4=CC=CC=C4)/C(=O)N(C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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